molecular formula C14H14BrNO4 B13010781 Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate

Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate

Cat. No.: B13010781
M. Wt: 340.17 g/mol
InChI Key: GRZFWGYDPBODQL-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H14BrNO4 and a molecular weight of 340.17 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate typically involves the bromination of 6,7-dimethoxyquinoline-3-carboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrNO4C_{14}H_{14}BrNO_4, with a molecular weight of 340.17 g/mol. The compound features a bromine atom and two methoxy groups attached to the quinoline ring, which are crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, certain studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

2. Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus
Inhibition of Candida albicans
AnticancerInduction of apoptosis in cancer cells
Cell cycle arrest

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Quinoline derivatives often act as kinase inhibitors, which play a critical role in cell signaling pathways involved in cancer progression. The compound may inhibit specific kinases that are upregulated in certain cancers .
  • DNA Intercalation : Some studies suggest that quinoline compounds can intercalate into DNA, disrupting replication and transcription processes, leading to cell death .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Quinoline Core : Starting from suitable precursors such as 2-amino-4,5-dimethoxybenzaldehyde and ethyl acetoacetate.
  • Bromination : The introduction of the bromine atom at the 4-position using brominating agents.
  • Carboxylation : The final step involves the introduction of the carboxylate group at the 3-position through carboxylation reactions.

Table 2: Key Steps in Synthesis

Step DescriptionReagents/Conditions
Formation of Quinoline CoreEthanol, sodium ethoxide
BrominationN-Bromosuccinimide (NBS)
CarboxylationCarbon dioxide (CO₂) under basic conditions

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range .
  • Animal Models : In vivo studies using xenograft models showed reduced tumor growth when treated with this compound compared to control groups .

Properties

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

IUPAC Name

ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C14H14BrNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H3

InChI Key

GRZFWGYDPBODQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)Br

Origin of Product

United States

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